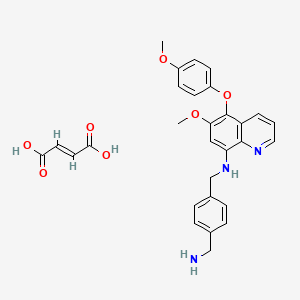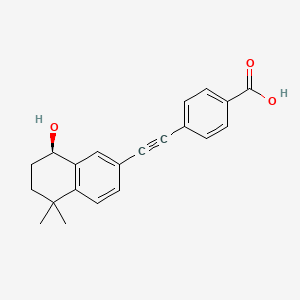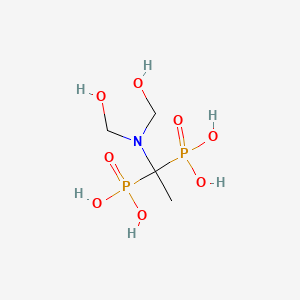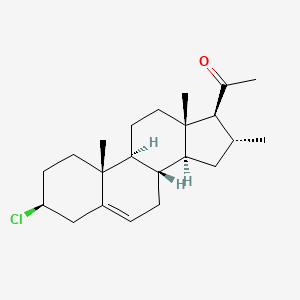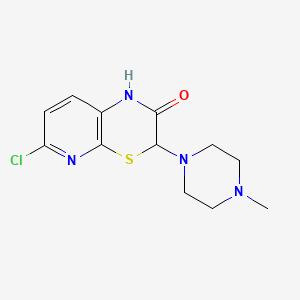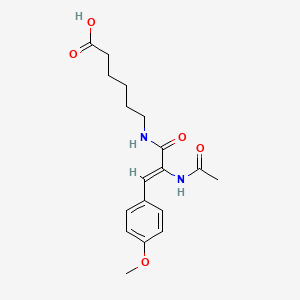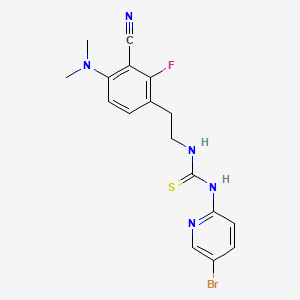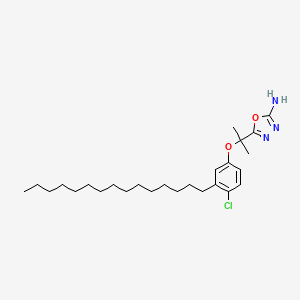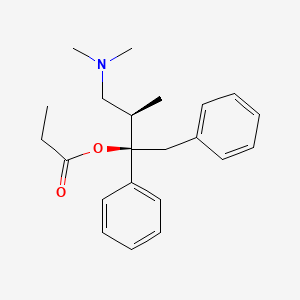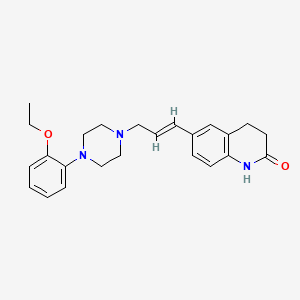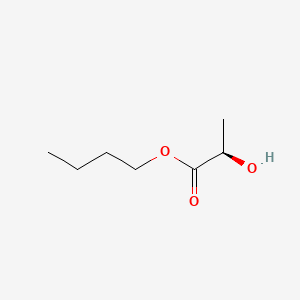
Propanoic acid, 2-hydroxy-, butyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, butyl ester, (2R)- typically involves the esterification of 2-hydroxypropanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3CH(OH)COOH+C4H9OH→CH3CH(OH)COOC4H9+H2O
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to obtain high-purity products. The use of catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-hydroxypropanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, forming a different ester.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- has a wide range of applications in scientific research and industry:
Pharmaceuticals: Used as a solvent and intermediate in drug synthesis, enhancing the bioavailability of active pharmaceutical ingredients.
Cosmetics: Valued for its emollient and moisturizing properties, used in lotions and creams.
Food and Flavor Industry: Employed as a flavoring agent, imparting a mild, fruity aroma and taste.
Biodegradable Polymers: A key monomer in the production of polylactic acid, used in packaging and medical devices.
Agricultural Chemicals: Serves as a solvent and carrier for pesticides and herbicides.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hydroxypropanoic acid, which can participate in metabolic pathways. The ester structure also allows it to act as a prodrug, enhancing the solubility and stability of drugs, facilitating better absorption and therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-, ethyl ester:
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester:
Uniqueness
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- stands out due to its specific stereochemistry (2R configuration), which can influence its reactivity and interaction with biological systems. Its unique combination of properties makes it suitable for a wide range of applications, from pharmaceuticals to biodegradable polymers .
Properties
CAS No. |
34451-18-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
butyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
MRABAEUHTLLEML-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)O |
Canonical SMILES |
CCCCOC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
